molecular formula C13H17IN2O2 B8173711 (2-Iodo-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

(2-Iodo-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8173711
M. Wt: 360.19 g/mol
InChI Key: HLGKNIMKHBBGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Iodo-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound characterized by the presence of an iodine atom, a methoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Piperazine Derivatization: The attachment of the piperazine ring to the phenyl ring through a methanone linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2-Iodo-5-methoxyphenyl)(4-ethylpiperazin-1-yl)methanone
  • (2-Iodo-5-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone
  • (2-Iodo-5-methoxyphenyl)(4-methylpiperidin-1-yl)methanone

Comparison: (2-Iodo-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of a methyl group on the piperazine ring

Properties

IUPAC Name

(2-iodo-5-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-15-5-7-16(8-6-15)13(17)11-9-10(18-2)3-4-12(11)14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGKNIMKHBBGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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